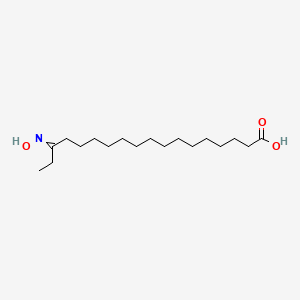
16-(Hydroxyimino)octadecanoic acid
Description
16-(Hydroxyimino)octadecanoic acid is an 18-carbon fatty acid derivative featuring a hydroxyimino (=N-OH) group at the 16th position. This functional group distinguishes it from common hydroxylated, hydroperoxylated, or halogenated fatty acid derivatives, which are widely studied for their biological and industrial applications .
Properties
CAS No. |
111864-05-2 |
|---|---|
Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
16-hydroxyiminooctadecanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-17(19-22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h22H,2-16H2,1H3,(H,20,21) |
InChI Key |
HEFWDTYXJVCBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Hydroxyimino)octadecanoic acid typically involves the introduction of the hydroxyimino group into the octadecanoic acid chain. One common method is the reaction of octadecanoic acid with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative. The reaction can be carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The process may also involve the use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
16-(Hydroxyimino)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
16-(Hydroxyimino)octadecanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 16-(Hydroxyimino)octadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can interact with lipid membranes, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Octadecanoic Acid (Stearic Acid)
- Structure : C₁₈H₃₆O₂; saturated carboxylic acid.
- Biological Role : A major component of plant and animal lipids, contributing to membrane integrity and energy storage. High concentrations in agarwood leaves (26.60% in mature leaves) correlate with antioxidant activity .
- Functional Comparison: Unlike 16-(Hydroxyimino)octadecanoic acid, stearic acid lacks reactive nitrogen groups, limiting its role in redox reactions but enhancing its stability in lipid matrices .
Hydroxyoctadecanoic Acid Derivatives
- Examples: 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE), 9(S)-Hydroxyoctadecatrienoic acid (9(S)-HOT).
- Structure : Unsaturated 18-carbon acids with hydroxyl groups at positions 9 or 13.
- Biological Role : Key lipid mediators in inflammation and oxidative stress responses. For instance, 13(S)-HODE modulates macrophage signaling .
- Functional Comparison: The hydroxyimino group in this compound may offer distinct reactivity, such as metal chelation or nitroxide radical formation, unlike the hydroxyl group’s hydrogen-donating antioxidant mechanism .
Fluorinated Fatty Acids
- Examples: 16-Fluorohexadecanoic acid, 17-Fluoroheptadecanoic acid.
- Structure : Fluorine substitution at terminal or mid-chain positions.
- Biological Role: Used as metabolic tracers. Even-numbered fluorinated acids (e.g., 16-Fluorohexadecanoic acid) resist dehalogenation, while odd-numbered analogs release fluoride ions during β-oxidation .
16-Hydroxyhexadecanoic Acid (Juniperic Acid)
- Structure : C₁₆H₃₂O₃; hydroxyl group at the terminal (ω) position.
- Biological Role: Found in plant cuticles and microbial extracts, contributing to waterproofing and antimicrobial activity. In Aspergillus flavus, hexadecanoic acid derivatives exhibit antioxidant properties .
- Functional Comparison: Positional isomerism (terminal vs. mid-chain hydroxyimino) may influence metabolic pathways. Terminal hydroxylation often enhances biodegradability, whereas mid-chain modifications like hydroxyimino could resist enzymatic cleavage .
Research Findings and Data Comparison
Table 1: Key Properties of this compound and Analogues
Key Insights:
- Metabolic Fate: Fluorinated analogs demonstrate that even-numbered modifications resist degradation , suggesting hydroxyimino derivatives may similarly persist in biological systems.
- Antimicrobial Potential: Octadecanoic acid and its esters inhibit pathogens like MRSA ; hydroxyimino groups could enhance this via reactive nitrogen species.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


